molecular formula C20H16N4O4S B10948560 N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

Cat. No.: B10948560
M. Wt: 408.4 g/mol
InChI Key: XBPYHWCPJHXRQX-UHFFFAOYSA-N
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Description

N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a naphthylmethyl group attached to a pyrazole ring, which is further connected to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common route starts with the formation of the pyrazole ring, followed by the introduction of the naphthylmethyl group. The final step involves the sulfonation and nitration to introduce the nitrobenzenesulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylmethyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Products may include naphthoquinones.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted sulfonamides are the major products.

Scientific Research Applications

N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

  • 1-(1-Naphthylmethyl)piperazine
  • 1-Naphthalenemethanamine

Comparison: N1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring with a naphthylmethyl group and a nitrobenzenesulfonamide moiety. This structural complexity provides distinct chemical reactivity and potential biological activity compared to simpler analogs like 1-(1-Naphthylmethyl)piperazine and 1-Naphthalenemethanamine .

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C20H16N4O4S/c25-24(26)17-8-10-18(11-9-17)29(27,28)22-20-12-13-23(21-20)14-16-6-3-5-15-4-1-2-7-19(15)16/h1-13H,14H2,(H,21,22)

InChI Key

XBPYHWCPJHXRQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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